molecular formula C16H26N2O4S B2937232 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396871-32-1

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2937232
CAS No.: 1396871-32-1
M. Wt: 342.45
InChI Key: QDIJECQVPWQPEO-UHFFFAOYSA-N
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Description

This compound is a urea derivative characterized by a 3,4-dimethoxybenzyl group at the N1 position and a 2-hydroxy-2-methyl-4-(methylthio)butyl chain at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-16(20,7-8-23-4)11-18-15(19)17-10-12-5-6-13(21-2)14(9-12)22-3/h5-6,9,20H,7-8,10-11H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJECQVPWQPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H23N2O3S
  • Molecular Weight : 307.42 g/mol

Research indicates that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. The modulation of GPCR activity can lead to significant therapeutic effects .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which can contribute to its pharmacological profile.

Antitumor Activity

In vitro studies have demonstrated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in human breast cancer cells by activating the caspase pathway .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in animal models. It has been observed to reduce levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage is a key factor .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of the compound on human melanoma cells.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : The compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against melanoma cells.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Method : Mice were treated with the compound, and inflammatory markers were measured.
    • Results : The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AntitumorHuman melanoma cellsIC50 = 10 µM
Anti-inflammatoryMurine model of arthritisDecrease in TNF-alpha and IL-6
NeuroprotectiveNeuronal cell culturesReduced oxidative stress markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

The compound’s 3,4-dimethoxybenzyl group distinguishes it from analogs like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) . These analogs feature tetrahydrobenzo[b]thiophene cores with electron-withdrawing cyano or ester groups, which enhance electrophilicity and may improve binding to enzymes like cyclooxygenase or kinases.

Thioether vs. Thiadiazole Moieties

The methylthio group in the target compound contrasts with the 1,3,4-thiadiazole ring in 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea . Thiadiazoles are known for strong hydrogen-bonding and π-π stacking interactions, often enhancing affinity for targets like carbonic anhydrase or bacterial dihydrofolate reductase. The methylthio group, while less polarizable, may confer metabolic stability due to sulfur’s resistance to oxidative degradation compared to nitrogen-rich heterocycles.

Hydroxyalkyl Chain vs. Aromatic Hydrazones

The 2-hydroxy-2-methyl-4-(methylthio)butyl chain introduces a flexible, hydroxylated spacer absent in analogs like 7b and 7d, which use rigid phenyl hydrazono linkers . Hydroxyalkyl chains can improve solubility and enable interactions with polar active sites (e.g., serine proteases), whereas hydrazones may form stable Schiff base-like interactions with lysine residues in enzymes.

Comparative Data Table

Feature Target Compound Analog 7a/7d 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-thiadiazol-2-yl]urea
Core Structure Urea with dimethoxybenzyl and hydroxy-methylthioalkyl Urea with tetrahydrobenzo[b]thiophene and benzoyl Urea with thiadiazole and pyridyl
Key Substituents 3,4-Dimethoxybenzyl, methylthio, hydroxy Cyano/ester, hydrazono, benzoyl 4-Methylbenzoyl, 1,3,4-thiadiazole, pyridyl
Polarity Moderate (methoxy increases lipophilicity; hydroxy enhances solubility) Low (cyano/ester reduce solubility) High (thiadiazole and pyridyl enhance polarity)
Potential Targets Kinases, GPCRs (speculative) Cyclooxygenase, antimicrobial targets Carbonic anhydrase, bacterial enzymes
Metabolic Stability High (methylthio resists oxidation) Moderate (ester groups prone to hydrolysis) Low (thiadiazole may undergo ring-opening)

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step alkylation and protection/deprotection of the hydroxy and methylthio groups, similar to methods for 7a–7d . However, steric hindrance from the 2-hydroxy-2-methyl group may complicate purification.
  • Biological Data Gap: No direct inhibitory or binding data are available for the compound. By analogy, 7a–7d show IC₅₀ values of 0.8–5.2 μM against COX-2 , while the thiadiazole analog in exhibits sub-micromolar activity against E. coli.
  • Toxicity Considerations : The methylthio group may reduce hepatotoxicity compared to thiol-containing analogs but requires validation.

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